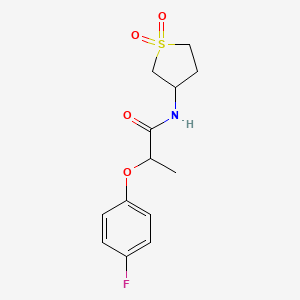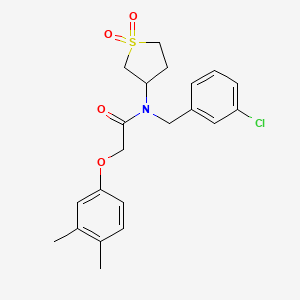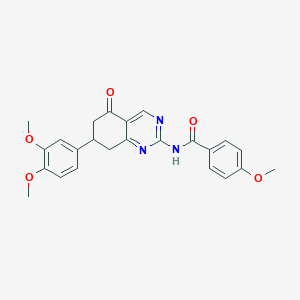![molecular formula C23H15BrClNO4 B12132629 (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide](/img/structure/B12132629.png)
(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}ca rboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide is a complex organic compound that features a benzo[b]furan core substituted with bromine, chlorine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]furan core, followed by the introduction of the bromine, chlorine, and methoxy substituents through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, solvent, and time), and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Studies could focus on their interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide: shares similarities with other benzo[b]furan derivatives, such as:
Uniqueness
The uniqueness of (4-bromophenyl)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}carboxamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H15BrClNO4 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
4-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-19-11-8-14(12-17(19)25)21(27)22-20(16-4-2-3-5-18(16)30-22)26-23(28)13-6-9-15(24)10-7-13/h2-12H,1H3,(H,26,28) |
Clé InChI |
SPDLWRUHIVKMDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12132549.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132552.png)

![4-ethoxy-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12132558.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132563.png)

![2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12132578.png)

![N-[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12132587.png)

![N,N-dimethyl-4-[(2Z)-2-[(4-methylphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12132596.png)
![(2,5-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine](/img/structure/B12132623.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132634.png)
